N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group, a methylthio-linked ketoethyl chain, and a thiophene-2-carboxamide moiety. Such polyheterocyclic architectures are common in medicinal chemistry for targeting enzymes or receptors with high specificity .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O3S3/c1-20-11-13-21(14-12-20)24-17-22(26-9-5-15-41-26)35-37(24)29(38)19-43-31-34-33-28(18-32-30(39)27-10-6-16-42-27)36(31)23-7-3-4-8-25(23)40-2/h3-16,24H,17-19H2,1-2H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPFDFOVIWWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiophene-2-Carboxamide Precursor
The thiophene-2-carboxamide segment is synthesized via carbodiimide-mediated coupling. In a representative procedure, thiophene-2-carboxylic acid (2.34 mmol) is dissolved in dichloromethane (DCM) under argon, followed by the addition of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC; 3.12 mmol) and 4-dimethylaminopyridine (DMAP; 0.78 mmol) as activators. After 30 minutes, the appropriate amine (e.g., triazole-methylamine derivative) is introduced, and the reaction proceeds for 48 hours. Purification via column chromatography (DCM:ethyl acetate, 1:1) yields the carboxamide product with >90% purity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | EDC/DMAP | |
| Reaction Time | 48 hours | |
| Yield | 85–92% |
Construction of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is assembled using a cyclocondensation strategy. A modified approach from triazole-appended bis-pyrazole syntheses involves refluxing triazolyl aldehyde derivatives (0.5 mmol) with 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol) in absolute ethanol for 2–3 hours. Microwave irradiation (120–400 W) has been employed analogously to enhance reaction efficiency, though higher power (400 W) may reduce yield due to decomposition. The product is isolated via filtration and recrystallization (ethanol–acetic acid), achieving 72–89% yields.
Key Data:
| Condition | Outcome | Source |
|---|---|---|
| Solvent | Absolute ethanol | |
| Temperature | Reflux (78°C) | |
| Microwave Power | 120 W (89% yield) |
Preparation of the Dihydropyrazole Segment
The 5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl moiety is synthesized via cyclocondensation of a thiophene-substituted chalcone derivative with hydrazine hydrate. A reported method involves reacting 3-(thiophen-2-yl)-1-(4-methylphenyl)prop-2-en-1-one (1.0 mmol) with hydrazine hydrate (2.0 mmol) in ethanol under reflux for 6 hours. The dihydropyrazole precipitates upon cooling and is recrystallized from ethanol, yielding 70–78%.
Key Reaction:
$$
\text{Chalcone} + \text{Hydrazine} \xrightarrow{\text{Ethanol, Δ}} \text{Dihydropyrazole} \quad
$$
Formation of the Sulfanyl Bridge
The {2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl linker is constructed using a sulfide coupling strategy. Sodium sulfide (Na₂S) mediates the reaction between methyl chloroacetate and a thiol-containing intermediate derived from the triazole segment. In a scaled procedure, 16% sodium sulfide solution is metered into a buffered mixture (pH 6.0) containing methyl chloroacetate and polyethylene glycol 400 at 30–35°C. The sulfide product is extracted with toluene, yielding 88% dimethyl thiodiglycolate after distillation.
Optimization Insight:
- Solvent: Toluene minimizes side reactions.
- Catalyst: Polyethylene glycol 400 enhances phase transfer.
Final Assembly via Fragment Coupling
The fully substituted triazole intermediate is functionalized with the sulfanyl-oxoethyl-pyrazole segment via nucleophilic substitution. A patent-described method employs titanium(IV) chloride (1.0 eq) in dichloromethane at −1°C to activate the oxoethyl group for displacement by the triazole-thiolate. After exothermic reaction (ΔT = 20°C), the mixture is stirred for 2 hours, washed with HCl, and concentrated to yield the coupled product. Final purification via vacuum distillation and recrystallization achieves >95% purity.
Critical Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Titanium(IV) chloride | |
| Temperature | −1°C → 43°C (exotherm) | |
| Yield | 90% (theory) |
Characterization and Validation
The final compound is characterized by FTIR , ¹H/¹³C NMR , and HRMS . Key spectral features include:
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of compounds containing pyrazole and triazole rings as anticancer agents. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity due to their ability to target cancer cell pathways effectively . The compound may share similar mechanisms of action, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition
The incorporation of triazole and pyrazole structures is known to enhance enzyme inhibition properties. Compounds with these features have been studied for their ability to inhibit various enzymes related to disease processes, including those involved in inflammation and cancer progression. The specific compound may demonstrate similar inhibitory effects, warranting exploration in enzyme-targeted therapies .
Antimicrobial Properties
Compounds with thiophene and triazole functionalities have shown promise as antimicrobial agents. The structural diversity allows for modifications that can enhance activity against bacterial and fungal pathogens. This aspect is critical in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .
Photophysical Properties
The unique structure of N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide suggests potential applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. Its photophysical properties could be exploited for creating efficient light-emitting materials due to the presence of conjugated systems within its structure .
Case Study 1: Anticancer Screening
In a recent study focusing on anticancer compounds derived from complex organic structures, researchers screened libraries of compounds including derivatives similar to the one discussed. Results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The findings suggest that further exploration of this compound could yield significant insights into its anticancer potential .
Case Study 2: Enzyme Inhibition Research
Another study investigated the enzyme inhibition capabilities of triazole-containing compounds. The results indicated that specific substitutions on the triazole ring could significantly enhance inhibitory activity against target enzymes involved in inflammatory responses. This research underscores the importance of structural modifications in optimizing drug candidates for therapeutic use .
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole Cores
describes S-alkylated 1,2,4-triazoles (e.g., compounds [10–15]), which share the triazole-thioether motif but differ in substituents. For example:
- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazol-3-yl Thioacetophenones: These feature phenylsulfonyl and difluorophenyl groups instead of the target compound’s 2-methoxyphenyl and dihydro-pyrazolyl units. The sulfonyl group enhances polarity, while difluorophenyl substituents improve metabolic stability .
Thiophene Carboxamide Analogues
and highlight N-(heteroaryl)thiophene-2-carboxamides :
- N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide Analogues: These retain the thiophene-carboxamide group but replace the triazole core with a pyridine ring.
- N'-[5-(Thiophen-2-ylmethyl)-4H-1,2,4-Triazol-3-yl]Thioacetohydrazides: These feature a triazole-thioether bridge similar to the target compound but lack the dihydro-pyrazole unit. The hydrazide group introduces additional hydrogen-bond donors .
Nitrothiophene Carboxamides
reports N-(thiazol-2-yl)-5-nitrothiophene-2-carboxamides, which share the thiophene-carboxamide linkage but incorporate a nitro group and thiazole ring.
| Compound | Key Functional Groups | Synthesis Method | Spectral Data (LCMS/NMR) | Biological Activity |
|---|---|---|---|---|
| N-(4-(3-Methoxyphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide | Thiazole, nitrothiophene, carboxamide | HATU-mediated coupling | LCMS: 42% purity; ¹H-NMR confirms regiochemistry | Narrow-spectrum antibacterial |
Structure-Activity Relationship (SAR) Insights
- Thiophene vs. Pyridine : Pyridine-containing analogues () exhibit better solubility, while thiophene (target compound) enhances lipophilicity for membrane penetration .
- Electron-Withdrawing Groups: Nitrothiophenes () show higher antibacterial activity than non-nitrated analogues, suggesting electron-deficient thiophenes may improve target engagement .
- Rigid vs.
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups that contribute to its biological activity, including thiophene and triazole rings. The presence of sulfur in its structure is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to N-{[4-(2-methoxyphenyl)-5-(...)} have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anti-Cancer Efficacy
A study evaluated the efficacy of thiophene carboxamide derivatives against Hep3B liver cancer cells. Compounds 2b and 2e demonstrated IC50 values of 5.46 µM and 12.58 µM, respectively, indicating potent anticancer activity. The mechanism involved disruption of microtubule dynamics similar to known chemotherapeutics like colchicine .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Microtubule disruption |
| 2e | Hep3B | 12.58 | Microtubule disruption |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related thiophene derivatives have demonstrated significant antibacterial and antifungal activities.
Antimicrobial Efficacy
In vitro tests revealed that thiophene derivatives exhibited notable inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, suggesting a strong antimicrobial effect .
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7b | E. coli | 32 |
| 7c | S. aureus | 16 |
Antioxidant Activity
The antioxidant properties of N-{[4-(2-methoxyphenyl)-5-({...)} have also been explored. Thiophene derivatives are known for their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases.
Assessment of Antioxidant Capacity
Using DPPH and ABTS assays, various thiophene derivatives demonstrated significant radical scavenging activity. For example, derivative 7a showed a percent inhibition comparable to ascorbic acid, a well-known antioxidant .
Table 3: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 7a | 62.0 | 88.44 |
| 7b | 54.9 | - |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Cyclocondensation of thiosemicarbazides to form the triazole core .
- Mannich reactions to introduce substituents like the pyrazole-thiophene moiety .
- Sulfanyl linkage formation using 2-oxoethyl intermediates under basic conditions (e.g., triethylamine in ethanol) .
Key parameters: - Solvent selection (ethanol, DMF) and catalysts (e.g., triethylamine) to enhance yield .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound structurally characterized?
Characterization methods include:
Q. What preliminary bioactivity profiles have been reported?
- In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~5–10 µM) and anticancer effects against HeLa cells (IC₅₀ ~15 µM) .
- Antibacterial activity : Moderate inhibition of S. aureus (MIC ~25 µg/mL) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Molecular docking : Computational models suggest strong binding to COX-2’s active site (binding energy: −9.2 kcal/mol) .
- Enzyme inhibition assays : Use recombinant enzymes (e.g., COX-2) with fluorogenic substrates to quantify inhibition kinetics .
Q. What reaction pathways enable functionalization of the triazole and pyrazole cores?
Q. How does structure-activity relationship (SAR) analysis guide optimization?
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Methylphenyl (R₁) | Enhances COX-2 selectivity | |
| Methoxy (R₂) | Improves solubility but reduces potency | |
| Nitro group (R₃) | Increases cytotoxicity (IC₅₀ ↓ 30%) |
Q. How to resolve contradictions in bioactivity data across analogs?
- Varied substituents : Fluorine vs. methoxy groups alter electronic properties, impacting target binding .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) explain discrepancies .
Q. What computational tools predict pharmacokinetic properties?
- ADMET profiling : Use SwissADME to predict logP (~3.2), blood-brain barrier permeability (low), and CYP450 interactions .
- QSAR models : Correlate molecular descriptors (e.g., polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
